
4-iodo-N-(3-methyl-2-pyridinyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-iodo-N-(3-methyl-2-pyridinyl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor signaling, and its inhibition has shown promise in the treatment of various B-cell malignancies.
Wirkmechanismus
4-iodo-N-(3-methyl-2-pyridinyl)benzenesulfonamide inhibits BTK, a key enzyme in the B-cell receptor signaling pathway. BTK is essential for the survival and proliferation of B-cells, and its inhibition leads to decreased B-cell activation and proliferation. This ultimately results in the induction of apoptosis and the suppression of tumor growth.
Biochemical and Physiological Effects:
4-iodo-N-(3-methyl-2-pyridinyl)benzenesulfonamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical models, 4-iodo-N-(3-methyl-2-pyridinyl)benzenesulfonamide has demonstrated selective inhibition of BTK, with minimal off-target effects. 4-iodo-N-(3-methyl-2-pyridinyl)benzenesulfonamide has also been shown to penetrate the blood-brain barrier, making it a potential treatment option for central nervous system (CNS) lymphomas.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of 4-iodo-N-(3-methyl-2-pyridinyl)benzenesulfonamide for lab experiments include its potent and selective inhibition of BTK, its favorable pharmacokinetic profile, and its ability to penetrate the blood-brain barrier. However, 4-iodo-N-(3-methyl-2-pyridinyl)benzenesulfonamide has some limitations, including the potential for drug resistance and the need for further optimization to improve its clinical efficacy.
Zukünftige Richtungen
For 4-iodo-N-(3-methyl-2-pyridinyl)benzenesulfonamide include clinical trials in patients with B-cell malignancies, including CLL, MCL, and DLBCL. Additional studies are also needed to investigate the potential of 4-iodo-N-(3-methyl-2-pyridinyl)benzenesulfonamide in other B-cell disorders, such as autoimmune diseases and graft-versus-host disease. Finally, further optimization of 4-iodo-N-(3-methyl-2-pyridinyl)benzenesulfonamide and the development of second-generation BTK inhibitors may lead to improved clinical outcomes for patients with B-cell malignancies.
Synthesemethoden
The synthesis of 4-iodo-N-(3-methyl-2-pyridinyl)benzenesulfonamide involves several steps, starting with the reaction of 4-iodobenzenesulfonyl chloride with 3-methyl-2-pyridinecarboxylic acid to form 4-iodo-N-(3-methyl-2-pyridinyl)benzenesulfonamide. This intermediate is then subjected to further chemical reactions to yield the final product.
Wissenschaftliche Forschungsanwendungen
4-iodo-N-(3-methyl-2-pyridinyl)benzenesulfonamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, 4-iodo-N-(3-methyl-2-pyridinyl)benzenesulfonamide has demonstrated potent anti-tumor activity, both as a single agent and in combination with other therapies.
Eigenschaften
Produktname |
4-iodo-N-(3-methyl-2-pyridinyl)benzenesulfonamide |
|---|---|
Molekularformel |
C12H11IN2O2S |
Molekulargewicht |
374.2 g/mol |
IUPAC-Name |
4-iodo-N-(3-methylpyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H11IN2O2S/c1-9-3-2-8-14-12(9)15-18(16,17)11-6-4-10(13)5-7-11/h2-8H,1H3,(H,14,15) |
InChI-Schlüssel |
OHAJZNBLNBPKEL-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)I |
Kanonische SMILES |
CC1=C(N=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



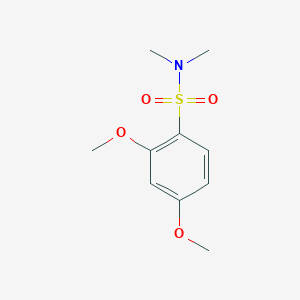
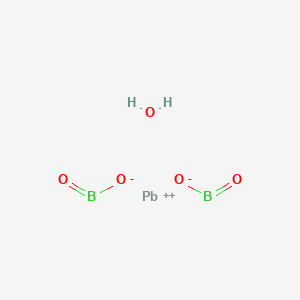
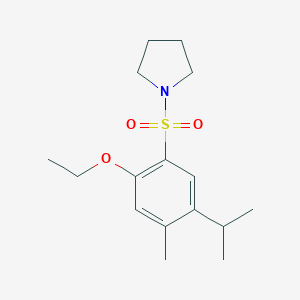
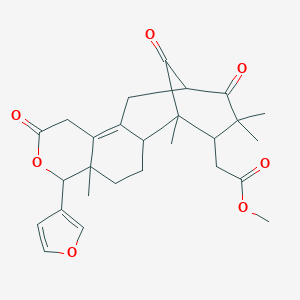
![4-[(4-Sec-butylphenyl)sulfonyl]morpholine](/img/structure/B239391.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B239396.png)

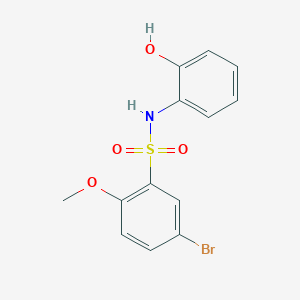

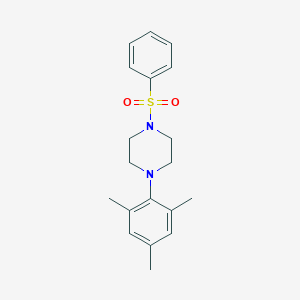
![1-[(4-Ethoxyphenyl)sulfonyl]-4-(2-ethylphenyl)piperazine](/img/structure/B239408.png)
![1-(4-Chlorophenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B239410.png)
![1-(2-Chlorophenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B239413.png)
